molecular formula C13H14Cl2N2O6 B105445 Chloramphenicol 3-acetate CAS No. 10318-16-8

Chloramphenicol 3-acetate

Cat. No. B105445
CAS RN: 10318-16-8
M. Wt: 365.16 g/mol
InChI Key: VVOIFRARHIZCJD-GHMZBOCLSA-N
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Description

Chloramphenicol 3-acetate, also known as 3-acetylchloramphenicol, is a derivative of chloramphenicol, an antibiotic that has been widely studied due to its clinical importance and the bacterial resistance mechanisms against it. The acetylation of chloramphenicol at the 3-hydroxyl group by chloramphenicol acetyltransferase (CAT) leads to the formation of 3-acetylchloramphenicol, which is inactive against bacterial ribosomes and does not inhibit peptidyltransferase, rendering the antibiotic ineffective .

Synthesis Analysis

The synthesis of 3-acetylchloramphenicol is a key step in bacterial resistance to chloramphenicol. The enzyme CAT catalyzes the transfer of an acetyl group from acetyl-CoA to chloramphenicol, producing 3-acetylchloramphenicol . This enzymatic acetylation has been observed in multiple drug-resistant Escherichia coli strains carrying R factors, which can produce both monoacetyl and diacetyl derivatives of chloramphenicol . Interestingly, 3' -O-acetylchloramphenicol has also been isolated from the antibiotic-producing organism, suggesting that acetylation may serve as a self-resistance mechanism in the producing organism .

Molecular Structure Analysis

The molecular structure of CAT, the enzyme responsible for the acetylation of chloramphenicol, has been elucidated through crystallographic studies. The enzyme is a trimer with a distinctive protein fold, and the active site is located at the subunit interface. The binding sites for chloramphenicol and CoA have been characterized, with substrates approaching the active site from opposite sides of the molecule. A histidine residue, His195, is positioned to act as a general base catalyst in the acetylation reaction .

Chemical Reactions Analysis

The acetylation reaction catalyzed by CAT involves the formation of a ternary complex with chloramphenicol and acetyl-CoA. The kinetic mechanism of this reaction has been studied, revealing that product release from binary complexes is too slow to account for the overall rate of turnover, suggesting additional faster routes for product release via the formation of nonproductive ternary complexes . The role of hydrogen bonding in the enzyme-substrate complex has been analyzed using infrared spectroscopy and site-directed mutagenesis, highlighting the importance of the 3-acetyl carbonyl group in substrate binding .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-acetylchloramphenicol are influenced by its acetyl group, which prevents the antibiotic from binding to bacterial ribosomes. The acetylated derivatives of chloramphenicol, including 3-acetylchloramphenicol, do not bind to E. coli ribosomal subunits, which is a key factor in the resistance mechanism . The acetyl group's presence also affects the infrared spectroscopic properties of the molecule, as evidenced by the down frequency shift of the 3-acetyl carbonyl stretch in the wild-type complex of CAT, indicating a strong hydrogen bond .

Scientific Research Applications

Detection in Food Products

Chloramphenicol (CAP) is a broad-spectrum antibiotic with a history of use in treating human and animal diseases. However, due to potential toxic effects, its use in food-producing animals is banned in many regions. Significant research has been conducted on detecting CAP residues in food products to ensure safety. For example, a study developed a sensitive method for determining CAP in honey, highlighting its relevance in food safety and public health (Taka et al., 2012).

Diagnostic Tool in Medical Forensics

CAP has been identified in human hair samples, providing a unique diagnostic tool in medical forensics. This application is significant in identifying exposure to CAP, potentially in contexts like factitious disorders (Ameline et al., 2020).

Screening in Animal Products

Research on CAP includes screening for its residues in animal products, like broiler chickens. This is crucial for food safety and public health, considering the illegal use of CAP in some farms (Mehdizadeh et al., 2010).

Antibiotic Resistance Studies

Studies on CAP and its analogues delve into the molecular mechanisms of bacterial resistance to antibiotics. This research is pivotal for understanding and managing antibiotic resistance in various bacterial pathogens (Schwarz et al., 2004).

Development of Controlled Release Formulations

Research has also been conducted on developing eco-friendly drug delivery systems for CAP. For example, incorporating CAP into gelatin-based electrospun fibers for controlled release, which is significant for reducing the risk of side effects in topical applications (Nada et al., 2016).

Investigation of Metabolic Pathways

CAP has been studied for its effects on various drug metabolic pathways. This research is essential for understanding drug interactions and optimizing therapeutic strategies (Dixon & Fouts, 1962).

Development of Analytical Methods

Studies have focused on the development and validation of analytical methods for detecting CAP in various biological samples, like ovine tissues. These methods are vital for ensuring compliance with regulations regarding drug residues in food products (Murilla et al., 2010).

Exploration of Cellular Effects

Research into the cellular effects of CAP, such as its impact on apoptosis in leukemia cells, is crucial for understanding its pharmacological and toxicological profile (Young et al., 2005).

Safety And Hazards

Chloramphenicol 3-acetate may cause serious eye damage, is suspected of causing cancer, and is suspected of damaging fertility or the unborn child . It is advised to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and to wear personal protective equipment/face protection .

Future Directions

The in-depth understanding of the Chloramphenicol biotransformation mechanisms and microbial interactions will not only guide the bioremediation of organic pollutants but also provide valuable knowledge for environmental microbiology and biotechnological exploitation . This study provides desirable strain and enzyme resources for enhanced bioremediation of Chloramphenicol-contaminated hotspot sites such as pharmaceutical wastewater and livestock and poultry wastewater .

properties

IUPAC Name

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O6/c1-7(18)23-6-10(16-13(20)12(14)15)11(19)8-2-4-9(5-3-8)17(21)22/h2-5,10-12,19H,6H2,1H3,(H,16,20)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOIFRARHIZCJD-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908222
Record name N-[3-(Acetyloxy)-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloramphenicol 3-acetate

CAS RN

10318-16-8
Record name N-[(1R,2R)-1-[(Acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dichloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10318-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloramphenicol 3-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010318168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(Acetyloxy)-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
157
Citations
H Nakano, Y MATSUHASHI, T TAKEUCHI… - The Journal of …, 1977 - jstage.jst.go.jp
… As shown in this paper, chloramphenicol-3-acetate esterase activity was widely distributed in streptomyces and, under conditions which avoided the influence of this esterase, …
Number of citations: 24 www.jstage.jst.go.jp
G Thibault, M Guitard, R Daigneault - Biochimica et Biophysica Acta (BBA) …, 1980 - Elsevier
… Both chloramphenicol 1-acetate or chloramphenicol 3-acetate were found to be very stable in Tris-maleate buffer at pH 6.0 with negligible interconversion. The incubation at pH 6.0 of …
Number of citations: 23 www.sciencedirect.com
WV Shaw, RF Brodsky - Journal of bacteriology, 1968 - Am Soc Microbiol
… The kinetics of induction of chloramphenicol acetyltransferase are complicated by the inducer's effect on protein biosynthesis and its fate as chloramphenicol 3-acetate, which is not an …
Number of citations: 201 journals.asm.org
AD Argoudelis, JH Coats - The Journal of Antibiotics, 1971 - jstage.jst.go.jp
… Themass spectral confirmation of the chloramphenicol3-acetate structure in compound III is based on the ionic cluster fragments appearing at 291 (M-CH2OCOCH3) and 212 (fragment …
Number of citations: 27 www.jstage.jst.go.jp
WV Shaw, J Unowsky - Journal of Bacteriology, 1968 - Am Soc Microbiol
… by adding '4C-chloramphenicol or 14Cchloramphenicol-3-acetate (3 ,iM; specific activity, 5 … tubes to which nonradioactive chloramphenicol or chloramphenicol-3-acetate was added at a …
Number of citations: 57 journals.asm.org
BJ Sandmann - 1969 - search.proquest.com
85 Reproduced with permission of the copyright owner. Further reproduction prohibited without permission. INTRODUCTION Regulations governing sale and distribution of drugs in this …
Number of citations: 3 search.proquest.com
TA El-Kersh, JR Plourde - The Journal of Antibiotics, 1976 - jstage.jst.go.jp
… to a non-enzymatic equilibrium between chloramphenicol-3-acetate and chloramphenicol1-… involved in negligible amounts as side reactions in the chloramphenicol3-acetate formation. …
Number of citations: 22 www.jstage.jst.go.jp
TA El-Kersh, JR Plourde - European journal of applied microbiology and …, 1980 - Springer
… Incorporation of 14C-acetate by cell-free extracts of Streptomyces griseus clearly showed that CAT selectively catalyzed the formation of chloramphenicol-3-acetate at an optimum pH of …
Number of citations: 3 link.springer.com
W Tao, MH Lee, MY Yoon, JC Kim… - … of microbiology and …, 2011 - koreascience.kr
… Distribution of chloramphenicol acetyltransferase and chloramphenicol-3-acetate esterase among Streptomyces and Corynebacterium. J. Antibiot. …
Number of citations: 26 koreascience.kr
J Zhang, R Zhao, L Cao, Y Lei, J Liu, J Feng… - Journal of hazardous …, 2020 - Elsevier
… chloramphenicol 3-acetate concentration monitoring in consortia CL, CLg, and CLs using LC-QTOF-MS/MS, chloramphenicol 3-acetate … of the chloramphenicol 3-acetate standard. In …
Number of citations: 60 www.sciencedirect.com

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